molecular formula C16H15BrF3IO3S B8024799 (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate CAS No. 1464149-64-1

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Cat. No.: B8024799
CAS No.: 1464149-64-1
M. Wt: 551.2 g/mol
InChI Key: RYZOZGQFOKVCDZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (2-Bromophenyl)iodonium salts with (2,4,6-trimethylphenyl)iodonium salts in the presence of trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield corresponding amine derivatives, while reactions with alcohols produce ether derivatives .

Scientific Research Applications

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.

    Biology: It is employed in the modification of biomolecules and the study of biological pathways.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the iodonium group to a nucleophile. This transfer facilitates the formation of new chemical bonds and the generation of various organic products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific combination of bromine and trimethylphenyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific applications .

Properties

IUPAC Name

(2-bromophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrI.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-7-5-4-6-13(14)16;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOZGQFOKVCDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC=C2Br)C.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1464149-64-1
Record name 1464149-64-1
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